molecular formula C5H7N3OS B050529 4-amino-N-methylisothiazole-3-carboxamide CAS No. 115106-39-3

4-amino-N-methylisothiazole-3-carboxamide

Cat. No. B050529
CAS RN: 115106-39-3
M. Wt: 157.2 g/mol
InChI Key: GPHZORBGZUELLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-methylisothiazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-amino-N-methylisothiazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of bacterial cells and cancer cells. It has also been shown to interact with certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 4-amino-N-methylisothiazole-3-carboxamide has biochemical and physiological effects on bacterial cells, cancer cells, and brain cells. It has been shown to inhibit the growth of bacterial cells by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to cell death. Additionally, this compound has been shown to interact with certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-amino-N-methylisothiazole-3-carboxamide in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, this compound has shown promising results in various studies, which makes it a good candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-amino-N-methylisothiazole-3-carboxamide. One direction is to further study its antimicrobial properties and potential use in the development of new antibiotics. Another direction is to study its anticancer properties and potential use in the development of new chemotherapeutic agents. Additionally, further research is needed to understand its mechanism of action and potential use in the treatment of neurological disorders. Finally, more studies are needed to determine the toxicity and safety of this compound for human use.
Conclusion
4-amino-N-methylisothiazole-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied for its antimicrobial and anticancer properties, as well as its potential use in the treatment of neurological disorders. Further research is needed to understand its mechanism of action, biochemical and physiological effects, and potential toxicity for human use.

Synthesis Methods

4-amino-N-methylisothiazole-3-carboxamide can be synthesized using different methods. One of the commonly used methods is the reaction between N-methylisothiazole-3-carboxamide and ammonia in the presence of a catalyst. Another method involves the reaction between 4-amino-5-mercapto-1,2,3-thiadiazole and methyl isocyanate. Both methods yield 4-amino-N-methylisothiazole-3-carboxamide with high purity.

Scientific Research Applications

4-amino-N-methylisothiazole-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties and has shown promising results against various bacterial strains. It has also been studied for its anticancer properties and has shown potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of neurological disorders.

properties

CAS RN

115106-39-3

Product Name

4-amino-N-methylisothiazole-3-carboxamide

Molecular Formula

C5H7N3OS

Molecular Weight

157.2 g/mol

IUPAC Name

4-amino-N-methyl-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C5H7N3OS/c1-7-5(9)4-3(6)2-10-8-4/h2H,6H2,1H3,(H,7,9)

InChI Key

GPHZORBGZUELLF-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NSC=C1N

Canonical SMILES

CNC(=O)C1=NSC=C1N

synonyms

3-Isothiazolecarboxamide,4-amino-N-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.